molecular formula C11H15N3O B6179560 1-(4-methylphenyl)-4-nitrosopiperazine CAS No. 2703780-36-1

1-(4-methylphenyl)-4-nitrosopiperazine

Cat. No.: B6179560
CAS No.: 2703780-36-1
M. Wt: 205.3
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Description

1-(4-Methylphenyl)-4-nitrosopiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 4-methylphenyl group and a nitroso group, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-4-nitrosopiperazine typically involves the nitration of 1-(4-methylphenyl)piperazine. The process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually conducted at low temperatures to control the formation of the nitroso group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow nitration processes. These methods ensure better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(4-Methylphenyl)-4-nitrosopiperazine has found applications in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1-(4-Methylphenyl)piperazine: Lacks the nitroso group, leading to different chemical and biological properties.

    4-Nitrosopiperazine: Lacks the 4-methylphenyl group, resulting in different reactivity and applications.

    1-(4-Methylphenyl)-4-nitrosopiperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring.

Uniqueness: 1-(4-Methylphenyl)-4-nitrosopiperazine is unique due to the presence of both the 4-methylphenyl and nitroso groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2703780-36-1

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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